molecular formula C32H30N2O4 B1245898 Neocochliodinol

Neocochliodinol

Cat. No.: B1245898
M. Wt: 506.6 g/mol
InChI Key: AMZKVINNBFTKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neocochliodinol is a bis(3-indolyl)benzoquinone secondary metabolite isolated from fungal species such as Chaetomium . This compound is part of a broader class of microbial metabolites that are of significant interest in antiviral drug discovery due to their structural diversity and evolutionarily optimized biocompatibility . While the specific mechanistic details and antiviral activity of this compound require further research, related compounds in its class have demonstrated potential as inhibitors of viral replication. Microbial metabolites, in general, are investigated for their activity against various viral pathogens by targeting key stages of the viral life cycle, including viral entry, genome replication, and protein translation . Research into fungal metabolites like this compound is particularly valuable for exploring new therapeutic options against viruses with high mutation rates, where there is a pressing need for novel modes of action and drugs less susceptible to resistance . This product is presented to the research community as a tool for advancing pharmacological and microbiological studies. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-17(2)11-13-19-7-5-9-21-23(15-33-27(19)21)25-29(35)31(37)26(32(38)30(25)36)24-16-34-28-20(14-12-18(3)4)8-6-10-22(24)28/h5-12,15-16,33-35,38H,13-14H2,1-4H3

InChI Key

AMZKVINNBFTKME-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C(C=CC=C45)CC=C(C)C)O)C

Synonyms

asterriquinone CT4

Origin of Product

United States

Isolation, Producing Organisms, and Cultivation Methodologies

Fungal Source Identification: Chaetomium Species Taxonomy in Research

Neocochliodinol is a metabolite primarily associated with fungi from the genus Chaetomium. inspq.qc.ca This genus, belonging to the family Chaetomiaceae, is widespread and commonly found in soil, on decaying plant material, and other cellulose-rich substrates. inspq.qc.cawikipedia.org Taxonomically, Chaetomium is characterized by its distinctive fruiting bodies, known as perithecia, which are typically covered in conspicuous hairs. wikipedia.orgnih.gov Species identification relies on morphological features such as the shape and size of ascospores and the structure of the perithecial hairs, often supplemented by modern molecular techniques like DNA sequencing. nih.govresearchgate.net

Among the numerous species within the genus, Chaetomium globosum and Chaetomium cochliodes are two of the most frequently studied and are known producers of a variety of secondary metabolites, including the class of compounds to which this compound belongs. nih.govwikipedia.orgresearchgate.netnih.govmdpi.com The production of cochliodinols by Chaetomium species is a known characteristic of the genus. inspq.qc.ca

Table 1: Taxonomic Classification of Primary Producing Fungal Genera

Taxon Classification
Kingdom Fungi
Phylum Ascomycota
Class Sordariomycetes
Order Sordariales
Family Chaetomiaceae
Genus Chaetomium

Isolation from Diverse Ecological Niches (e.g., Endophytic, Marine-Derived Fungi)

The adaptability of Chaetomium species allows them to thrive in a wide range of habitats, leading to the isolation of this compound and related compounds from diverse ecological niches. This ecological versatility can influence the metabolic output of the fungi.

Endophytic Fungi: Chaetomium species are frequently isolated as endophytes, meaning they live within the tissues of plants without causing apparent harm. nih.govfrontiersin.orgnih.gov Strains of Chaetomium, including Chaetomium globosum, have been successfully isolated from the interior of various host plants. frontiersin.orgmdpi.com The unique biochemical environment inside a plant can trigger the production of specific secondary metabolites as a result of the host-fungus interaction. researchgate.net

Marine-Derived Fungi: The marine environment is another rich source of chemically prolific fungi. nih.govkoreascience.kr Chaetomium species have been isolated from marine sources such as sediments and marine algae. nih.govnih.govmdpi.com These marine-derived strains are of significant interest as the unique pressures of their environment, such as high salinity and competition, can lead to the production of novel or potent bioactive compounds. nih.govkoreascience.kr

Optimization of Fungal Fermentation for this compound Production in Laboratory Settings

To generate sufficient quantities of this compound for study, fungal fermentation must be optimized in a controlled laboratory environment. Maximizing the yield involves fine-tuning various physical and chemical parameters of the culture conditions. mdpi.commdpi.com

Media Composition: The nutrient profile of the growth medium is a critical factor. Different carbon and nitrogen sources can significantly influence secondary metabolite production. For Chaetomium globosum, media such as oatmeal agar (B569324) (OA) and potato dextrose agar (PDA) are commonly used. nih.govresearchgate.net The specific composition of the medium can directly impact both the rate of fungal growth and the yield of mycotoxins. nih.gov

Physical Parameters: Key physical factors that require control include pH, temperature, and aeration. Studies on Chaetomium globosum have shown that it can grow over a wide pH range (4.3 to 9.4), but optimal growth and production of certain metabolites often occur at a neutral pH. nih.govnih.gov Most Chaetomium species are mesophilic, with optimal growth temperatures typically between 25°C and 35°C. inspq.qc.ca

Cultivation Time: The production of secondary metabolites is often linked to the growth phase of the fungus. Fermentation is typically carried out over several days to weeks to allow the fungal biomass to mature and enter the stationary phase, which is when secondary metabolite production is often at its peak.

Table 2: Key Parameters for Laboratory Fermentation of Chaetomium Species

Parameter Typical Condition/Range Impact on Production
Temperature 25-35°C Affects fungal growth rate and enzyme activity.
pH Neutral (around 7.0) Optimal for growth and metabolite production. nih.govnih.gov
Culture Medium Oatmeal Agar (OA), Potato Dextrose Agar (PDA) Provides necessary carbon and nitrogen sources. researchgate.net
Incubation Period 14-28 days Allows for sufficient biomass accumulation and secondary metabolite synthesis.

Advanced Isolation and Purification Techniques for this compound

After fermentation, this compound must be separated from the complex mixture of other fungal metabolites, residual media components, and the fungal biomass itself. This requires a multi-step purification process.

Extraction: The initial step is typically a solvent extraction of the fungal culture (both mycelium and liquid broth). Organic solvents like ethyl acetate (B1210297) or methanol (B129727) are commonly used to draw out the secondary metabolites into a crude extract. nih.gov

Chromatography: The crude extract is then subjected to one or more chromatographic techniques to separate the compounds based on their physical and chemical properties, such as polarity and size.

Column Chromatography: Often used for initial fractionation of the crude extract. The extract is passed through a column packed with a stationary phase like silica (B1680970) gel.

High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique essential for the final purification of the target compound. oligofastx.comidtdna.comwaters.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly effective for purifying compounds like this compound to a high degree of purity. oligofastx.com

The purity of the final isolated compound is then confirmed using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.govmdpi.com

Table 3: Summary of Isolation and Purification Techniques

Technique Stage Purpose
Solvent Extraction Initial To create a crude extract of all soluble metabolites from the fungal culture.
Column Chromatography Intermediate To perform a rough separation of compounds in the crude extract into simpler fractions.
High-Performance Liquid Chromatography (HPLC) Final To achieve high-purity isolation of the target compound, this compound. oligofastx.comidtdna.com

Structural Elucidation and Chemoinformatic Analysis of Neocochliodinol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like neocochliodinol. duke.eduresearchgate.net Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, allowing for the piecing together of the molecular framework. msu.eduemerypharma.com

The ¹H NMR spectrum of this compound reveals characteristic signals for the indole (B1671886) rings and the prenyl substituents. The chemical shifts, multiplicities, and coupling constants of these proton signals are crucial for assigning their positions within the molecule. emerypharma.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, confirming the arrangement of the indole and benzoquinone cores, and the attachment points of the prenyl groups.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. rsc.orghmdb.cahmdb.ca The distinct signals for the carbonyl carbons of the quinone ring, the sp² carbons of the indole rings, and the aliphatic carbons of the prenyl groups are key identifiers.

Table 1: Representative NMR Data for this compound and Related Compounds

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Indole NHVaries-
Aromatic CHVariesVaries
Prenyl CHVariesVaries
Prenyl CH₃VariesVaries
Quinone C=O-Varies

Note: Specific chemical shift values can vary depending on the solvent and instrument frequency. This table provides a general representation of the types of signals observed.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. jeolusa.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. rsc.org For this compound, the molecular formula has been established as C₃₂H₃₀N₂O₄. uliege.be

Electron ionization (EI) and other ionization techniques are used to generate a molecular ion and characteristic fragment ions. jeolusa.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgazooptics.com The analysis of these fragments helps to confirm the presence of the indole and benzoquinone moieties, as well as the nature and location of the prenyl side chains. researchgate.net The loss of specific neutral molecules or radicals from the parent ion can be correlated with the structural features of this compound. azooptics.com

X-ray Crystallography and Other Diffraction Methods for Absolute Stereochemistry

While NMR and MS provide the connectivity of atoms, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. wikipedia.orgresearchgate.net To perform X-ray crystallography, a high-quality single crystal of the compound is required. researchgate.net

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise coordinates of each atom in the crystal lattice. chem-soc.si For chiral molecules like this compound, this technique can distinguish between enantiomers. researchgate.net The determination of the absolute configuration is crucial for understanding the biological activity of the molecule. This is often achieved by analyzing the anomalous dispersion of the X-rays. mit.edu While obtaining suitable crystals can be a challenge, the resulting data provides an unambiguous structural assignment. researchgate.net

Computational Chemistry Approaches for Structure Prediction and Validation

Computational chemistry offers powerful tools to complement experimental data in structure elucidation. rsc.org Methods like Density Functional Theory (DFT) can be used to predict the geometry and spectroscopic properties of this compound. mit.edu By calculating theoretical NMR chemical shifts and comparing them with experimental values, the proposed structure can be validated.

Furthermore, computational models can predict the most stable conformations of the molecule and help to rationalize the observed stereochemistry. wikipedia.org Crystal structure prediction (CSP) methods can generate and rank plausible crystal packing arrangements, which can be compared with experimental X-ray diffraction data. wikipedia.orgschrodinger.com These computational approaches are becoming increasingly integral to the process of natural product structure determination. chemrxiv.org

Chemotaxonomic Implications of this compound Structure

This compound and its isomer, isocochliodinol (B1199399), are characteristic secondary metabolites produced by certain species of fungi, particularly within the genus Chaetomium. researchgate.netdokumen.pubuni-duesseldorf.de Specifically, this compound has been isolated from Chaetomium amygdalisporum, while isocochliodinol is found in Chaetomium murorum (now known as Botryotrichum murorum). dokumen.pubwikipedia.org

The production of these specific bis(3-indolyl)-benzoquinones can serve as a chemotaxonomic marker, helping to classify and differentiate fungal species. researchgate.netuni-duesseldorf.de The distribution of such secondary metabolites often follows taxonomic lines, providing insights into the evolutionary relationships between different fungi. cabidigitallibrary.org The presence of this compound in C. amygdalisporum distinguishes it from other related species and underscores the utility of chemical profiling in fungal taxonomy. dokumen.pubscribd.com The biosynthesis of these complex molecules is often linked to specific gene clusters within the producing organisms. researchgate.net

Biosynthetic Pathways and Enzymology of Neocochliodinol

Precursor Feeding Studies and Isotopic Labeling Experiments

Currently, there are no published precursor feeding or isotopic labeling studies that specifically target the biosynthetic pathway of Neocochliodinol. Such experiments are crucial for identifying the primary metabolic building blocks of a natural product. phcogrev.comnih.govnih.govresearchgate.net In related fungal metabolites, L-tryptophan is a common precursor for the indole (B1671886) moieties, and isoprenoid units derived from the mevalonate or MEP/DOXP pathway are precursors for the prenyl groups. The benzoquinone core is often derived from polyketide or shikimate pathways. researchgate.netnih.gov Without experimental data for this compound, its precise precursors remain unconfirmed.

Identification and Characterization of Key Biosynthetic Enzymes

The specific enzymes responsible for the biosynthesis of this compound have not been identified or characterized. Based on the structure of related compounds, the following enzyme classes would be expected to play a role.

Elucidation of Biosynthetic Gene Clusters via Genomic Mining

The genes encoding the biosynthetic pathway for a fungal secondary metabolite are typically clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govwesternsydney.edu.auucsd.edunih.govnih.gov Identifying and sequencing the BGC for this compound would be a critical step in understanding its biosynthesis, as the functions of the enzymes in the pathway could be predicted based on gene homology. To date, no such BGC has been reported for this compound.

Heterologous Expression Systems for Pathway Reconstruction and Engineering

Heterologous expression, the process of transferring a BGC from its native producer into a more genetically tractable host organism, is a powerful tool for studying and engineering biosynthetic pathways. nih.govmdpi.combtsjournals.comtees.ac.ukrsc.org This technique could be used to confirm the function of the this compound BGC and to produce the compound in a different host, potentially at higher yields. However, without the identification of the this compound BGC, the application of heterologous expression systems is not yet possible.

Mechanistic Investigations of Biosynthetic Steps

The precise enzymatic mechanisms governing the biosynthesis of this compound have not been fully elucidated in dedicated studies. However, significant insights can be drawn from the well-characterized biosynthetic pathway of terrequinone A, a related bis-indolylquinone fungal metabolite. The study of the terrequinone A pathway provides a robust model for understanding the key chemical transformations required to assemble the core scaffold of this compound. This pathway involves a series of enzymatic steps, including the dimerization of indole precursors and subsequent modifications to form the benzoquinone core.

The biosynthesis of terrequinone A is orchestrated by a five-gene cluster (tdiA-E) found in Aspergillus species. nih.gov The pathway initiates with the amino acid L-tryptophan and proceeds through indolepyruvate, which then undergoes a crucial dimerization step. nih.gov This dimerization is followed by reduction and prenylation steps to yield the final product. nih.gov While this compound is not prenylated, the initial steps of dimerization and quinone formation are likely to share mechanistic similarities with the terrequinone A pathway.

A key step in the formation of the bis-indolylquinone scaffold is the dimerization of two indole moieties. In the terrequinone A pathway, this is catalyzed by a multidomain nonribosomal peptide synthetase (NRPS)-like enzyme, TdiA, which facilitates a non-oxidative, head-to-tail coupling of two indolepyruvate molecules. nih.gov Following dimerization, the resulting quinone is reduced to a hydroquinone by an NADH-dependent reductase, TdiC. This reduction is a prerequisite for subsequent modification steps in the terrequinone A pathway, specifically prenylation by the enzyme TdiB. nih.gov Although this compound is not prenylated, a similar reduction-oxidation mechanism is likely necessary to install the hydroxyl groups on the benzoquinone ring.

The formation of the dihydroxy-p-benzoquinone core of this compound likely involves specific hydroxylases. While the enzymes for this compound are uncharacterized, P450 monooxygenases are known to be involved in the oxidative coupling of indole rings in the biosynthesis of other complex indole alkaloids. nih.gov It is plausible that similar enzymes are responsible for the hydroxylation of the benzoquinone ring in this compound's biosynthesis. The final steps would involve the precise enzymatic oxidation of the hydroquinone precursor to the stable p-benzoquinone structure of this compound.

Interactive Data Table: Enzymes of the Terrequinone A Biosynthetic Pathway (Model for this compound Biosynthesis)

Enzyme Class Substrate(s) Product Proposed Mechanistic Role
TdiD Pyridoxal-5'-phosphate-dependent Aminotransferase L-tryptophan Indolepyruvate Catalyzes the removal of the amino group from L-tryptophan to form the indolepyruvate precursor. nih.gov
TdiA Nonribosomal Peptide Synthetase (NRPS)-like 2x Indolepyruvate Didemethylasterriquinone D (a bis-indolylquinone) Performs a non-oxidative, head-to-tail dimerization of two indolepyruvate molecules to form the core scaffold. nih.gov
TdiC NADH-dependent Quinone Reductase Didemethylasterriquinone D Didemethylasterriquinone D (hydroquinone form) Reduces the quinone to a nucleophilic hydroquinone, preparing it for further modification. nih.gov
TdiB Prenyltransferase Didemethylasterriquinone D (hydroquinone), Dimethylallyl pyrophosphate (DMAPP) Prenylated bis-indolylquinones Catalyzes the addition of prenyl groups to the scaffold (Note: This step is not part of this compound biosynthesis). nih.gov

| TdiE | Chaperone/Unknown | Monoprenylated intermediate | Terrequinone A | Directs the pathway away from off-pathway products, though its precise mechanism is not fully understood. nih.gov |

Chemical Synthesis and Derivatization Strategies for Neocochliodinol

Total Synthesis Approaches to the Bis(3-indolyl)-benzoquinone Core

While a formal total synthesis of neocochliodinol itself is not prominently documented in publicly available scientific literature, extensive research has focused on constructing its central bis(3-indolyl)-benzoquinone skeleton. This core is shared by a family of fungal metabolites, and synthetic efforts are often directed towards a common precursor, from which various natural products can be derived.

A key precursor for many bis-indolylquinones, including this compound, is didemethylasterriquinone D (DDAQ D). nih.gov The synthesis of this fundamental structure is therefore a primary objective in the total synthesis of related compounds. Strategies generally converge on the formation of the C-C bonds between the C3 position of two indole (B1671886) units and the benzoquinone ring. These approaches often involve the step-wise or simultaneous introduction of the indole nucleophiles onto an electrophilic quinone or quinone precursor. The complexity of these natural products makes their synthesis a significant challenge, driving the development of novel synthetic methods. titech.ac.jpepfl.chrsc.orgstanford.edu

Synthetic Methodologies for Indole and Benzoquinone Unit Coupling

The crucial step in constructing the this compound framework is the coupling of indole and benzoquinone units. Several methodologies have been developed to achieve this transformation, primarily relying on the nucleophilic character of the indole C3 position.

Acid-Catalyzed Nucleophilic Addition: A common approach involves the direct reaction of indoles with a benzoquinone derivative under acidic conditions. Lewis acids or protic acids can be used to activate the quinone, facilitating the conjugate addition of the indole. This can be a one-pot reaction where a double addition of indole to the quinone substrate occurs.

Metal-Catalyzed Coupling: Various metal catalysts have been employed to facilitate the coupling. For instance, copper-catalyzed asymmetric coupling of iodoindoles with quinone derivatives has been explored for the construction of related axially chiral 3-arylindoles. snnu.edu.cn

Oxidative Coupling: Oxidative coupling reactions provide another powerful route. These methods can involve the direct C-H functionalization of both the indole and the quinone precursor, often mediated by a metal catalyst or an oxidant. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a potent tool for forging complex bonds and could be applied to this type of transformation. acs.org

The choice of methodology often depends on the specific substitution patterns of the indole and quinone starting materials and the desired regioselectivity of the final product.

Development of Stereoselective and Enantioselective Synthetic Routes

This compound itself is an achiral molecule. However, the development of stereoselective and enantioselective synthetic routes is crucial for preparing structurally complex analogues and other related natural products that possess chirality. A key area of focus is the control of axial chirality, which arises from restricted rotation around the C-C bond connecting the indole and quinone rings (atropisomerism).

Recent advances in organocatalysis have provided powerful tools for achieving such selectivity. acs.org Specifically, chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for the atroposelective arylation of indoles with quinones and their derivatives. snnu.edu.cnoaepublish.combeilstein-journals.org

Key Strategies in Atroposelective Synthesis:

Catalytic Asymmetric Addition: This strategy employs a chiral catalyst to control the facial selectivity of the indole's nucleophilic attack on the quinone. CPA catalysts can activate the quinone through hydrogen bonding, creating a chiral environment that directs the approach of the indole to form one atropisomer preferentially. snnu.edu.cnoaepublish.com

Kinetic Resolution: In cases where a racemic mixture of chiral analogues is formed, enzymes or chiral catalysts can be used to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

These methods have enabled the synthesis of a variety of axially chiral indole-based frameworks, demonstrating the potential for creating enantiomerically pure derivatives of the this compound scaffold for biological evaluation. oaepublish.comoaepublish.com The development of these routes is significant as the stereochemistry of a molecule is often critical to its biological function.

Preparation of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of a natural product is a cornerstone of medicinal chemistry, allowing researchers to understand which parts of the molecule are essential for its biological activity. nih.govrsc.org For the bis-indolylquinone family, including this compound, Structure-Activity Relationship (SAR) studies are crucial for optimizing their therapeutic potential. unisi.itnih.govuno.edu

A prominent example of SAR within this class comes from the biosynthetic pathway of terrequinone A, a related compound. The pathway proceeds through the common precursor DDAQ D, which is the unprenylated and unmethylated core of many asterriquinones. nih.gov The sequential enzymatic addition of prenyl groups to this core dramatically alters the compound's biological activity.

This demonstrates a clear SAR where the degree and position of prenylation on the bis-indolylquinone scaffold directly influence the biological effect, shifting it from anti-HIV to anti-insect to antitumor activity. The synthesis of a library of such analogues, varying the substituents on both the indole rings and the benzoquinone core, is essential for developing potent and selective therapeutic agents. nih.gov

Table 1: SAR of Terrequinone A Biosynthetic Intermediates

CompoundKey Structural FeatureReported Biological Activity
Didemethylasterriquinone D (DDAQ D)Unmodified bis(3-indolyl)-benzoquinone coreAnti-HIV Activity nih.gov
Ochrindole DMonoprenylated DDAQ DAnti-insect Activity nih.gov
Terrequinone ADiprenylated DDAQ DAntitumor Activity nih.gov

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. rsc.orgmpg.de For complex molecules like this compound, chemoenzymatic approaches, which combine chemical and enzymatic steps, are particularly promising. mdpi.comleibniz-hki.de

Significant progress has been made in the biocatalytic synthesis of the universal bis-indolylquinone precursor, DDAQ D. nih.gov A one-pot, two-enzyme system has been developed that mimics the natural biosynthetic pathway. rhea-db.orggenome.jpqmul.ac.uk

Key Enzymes in Bis-indolylquinone Biosynthesis:

Didemethylasterriquinone D Synthase: This non-ribosomal peptide synthase-like (NRPS-like) enzyme, found in fungi like Aspergillus nidulans, catalyzes the dimerization and cyclization of two molecules of (indol-3-yl)pyruvate to form DDAQ D. genome.jpqmul.ac.uk This is the key step in forming the core scaffold.

Prenyltransferases: Once the DDAQ D core is formed, various prenyltransferase enzymes can attach isoprenoid chains to the indole rings or the benzoquinone. This derivatization is crucial for the diverse biological activities observed in this family of natural products. nih.govmdpi.com For example, the enzyme FgaPT2 is a well-studied aromatic prenyltransferase. mdpi.com

Other Modifying Enzymes: Further enzymatic modifications, such as hydroxylation and methylation, can then complete the synthesis of specific natural products like this compound.

The use of engineered microorganisms or isolated enzymes provides a sustainable and highly selective method for producing these complex molecules and their analogues. nih.govwhiterose.ac.uk

Table 2: Key Enzymes in the Biocatalysis of Bis-indolylquinones

EnzymeEnzyme ClassFunctionReference
Didemethylasterriquinone D SynthaseLigase / NRPS-likeCatalyzes dimerization of (indol-3-yl)pyruvate to form the DDAQ D core. genome.jpqmul.ac.uk
FgaPT2 / DMATSPrenyltransferaseTransfers prenyl groups to the indole or quinone scaffold. mdpi.com

Biological Activities and Molecular Mechanisms of Action

Investigations into Enzyme Inhibition Capabilities

The ability of natural compounds to inhibit specific enzymes is a cornerstone of drug discovery. numberanalytics.commdpi.com The Chaetomium genus is recognized for producing metabolites with a wide array of enzyme-inhibitory functions. nih.govresearchgate.net

The Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme for viral maturation, making it a key target for antiretroviral therapy. mdpi.comnih.gov While related compounds from the Chaetomium genus, such as the isomer isocochliodinol (B1199399) and semicochliodinol A and B, have been identified as inhibitors of HIV-1 protease, specific and detailed studies quantifying the inhibitory concentration (e.g., IC₅₀) and elucidating the precise mechanism of action for Neocochliodinol are not extensively documented in the currently available scientific literature. researchgate.netuni-marburg.dedntb.gov.ua

The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that, when overactivated, can contribute to the growth and division of cancer cells. cancer.govnih.gov Consequently, its inhibition is a significant strategy in oncology. actasdermo.org Research has specifically attributed EGFR protein tyrosine kinase inhibitory activity to isocochliodinol, the isomer of this compound, with reported activity at concentrations of 15–60 μM. researchgate.net However, dedicated studies confirming and detailing a similar inhibitory effect for this compound itself are not present in the reviewed literature.

Fungal metabolites are known to target a diverse range of enzymes. uni-duesseldorf.debioivt.com While the broader class of compounds from the Chaetomium genus is known for general enzyme-inhibitory properties, specific research identifying and characterizing other relevant enzyme targets for this compound has not been reported.

Cellular Pathway Modulation Studies

The interaction of chemical compounds with cellular pathways, such as those controlling cell death and proliferation, is crucial for understanding their therapeutic potential.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. harvard.edunih.gov It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which are key targets in cancer therapy. researchgate.net At present, there is a lack of specific scientific studies investigating whether this compound can induce apoptosis and which molecular pathways it might modulate to achieve this effect.

Cell cycle arrest is a mechanism that halts cell proliferation, often to allow for DNA repair or to trigger apoptosis. nih.govresearchgate.net This process is tightly regulated by proteins such as cyclins and cyclin-dependent kinases (CDKs). jmb.or.krwaocp.org Investigations into the potential of this compound to cause cell cycle arrest in specific phases (e.g., G0/G1, S, or G2/M) and the underlying molecular mechanisms have not been described in the available research literature.

Autophagy Modulation

The direct modulation of autophagy by this compound is an area with limited specific research. However, evidence from its chemical class and its known biological activities suggests a potential role in this cellular process. Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components, a mechanism crucial for cellular homeostasis, which can be either a survival pathway or a form of programmed cell death. nih.govnih.gov

Many cytotoxic agents and chemotherapeutics exert their effects by inducing excessive or dysregulated autophagy, leading to autophagic cell death. nih.gov Given that this compound exhibits cytotoxic properties, it is plausible that its mechanism of action involves the modulation of autophagic pathways. dokumen.pub Furthermore, compounds belonging to the broader class of quinones and benzoquinones have been reported to induce autophagy. For instance, some naphthoquinones trigger autophagy as part of their antitumor mechanism. unav.edu A recent comprehensive review of monomeric and dimeric indole (B1671886) derivatives with anticancer properties, a class that includes bis-indolyl benzoquinones like this compound, highlights that these compounds can induce both apoptosis and autophagy. researchgate.net The regulation of these cell death pathways is often mediated through key signaling cascades such as PI3K/AKT/mTOR. researchgate.net While direct experimental evidence for this compound is pending, its classification as a cytotoxic bis-indolyl benzoquinone strongly suggests it may influence autophagic flux, a hypothesis that warrants further investigation.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

The structure-activity relationship (SAR) for this compound and its isomers primarily revolves around the placement of the isoprenoid (prenyl) side chains on the indole rings. SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. dokumen.pub this compound is an isomer of isocochliodinol and cochliodinol, all of which are bis(3-indolyl)-benzoquinones produced by Chaetomium species. dokumen.pubuliege.be

The key differentiator among these isomers is the attachment point of the two 3-methylbut-2-enyl (prenyl) groups on the indole moieties. Research has shown that the cytotoxic activity of these compounds is dependent on the position of these prenyl substituents. dokumen.pub In this compound, both prenyl groups are located at the N-1 position (the nitrogen atom) of the indole rings. In contrast, for isocochliodinol, the prenyl groups are at the C-7 position of the indole rings. This variation in substituent placement significantly influences their biological profiles. For instance, isocochliodinol has been reported as a potent inhibitor of HIV-1 protease and epidermal growth factor receptor (EGFR) protein tyrosine kinase, establishing it as a lead molecule for these targets. researchgate.net While this compound also shows cytotoxic activity, its specific target profile and potency differ, underscoring the critical role of the prenyl group positioning for molecular interaction and mechanism.

Table 1: Structural Comparison of this compound and its Isomers

CompoundSource Organism (Example)Position of Prenyl Groups on Indole RingsReported Biological Activity
This compoundChaetomium amygdalisporum dokumen.pubN-1 and N-1'Cytotoxic activity dokumen.pub
IsocochliodinolChaetomium murorum researchgate.netC-7 and C-7'HIV-1 protease inhibition, EGFR protein tyrosine kinase inhibition, Cytotoxicity researchgate.net
CochliodinolChaetomium cochliodes uliege.beN-1 and C-7' (asymmetric)Cytotoxicity uliege.be

Target Identification and Validation Using Proteomic and Genomic Approaches

The specific molecular targets of this compound have not yet been fully elucidated or validated using modern high-throughput screening methods like proteomics and genomics. These approaches are critical for comprehensive drug discovery, allowing researchers to identify the proteins or genes that a compound directly interacts with, thereby revealing its mechanism of action. frontiersin.org

Proteomics involves the large-scale study of proteins within a biological system. frontiersin.org Techniques such as chemical proteomics or stability proteomics (e.g., CETSA) can "fish out" or identify protein targets that physically bind to a small molecule like this compound. uni-duesseldorf.de Similarly, genomic approaches, including CRISPR-based screening or transcriptomics (RNA-seq), can reveal which genes are essential for a compound's activity or how gene expression patterns change upon treatment, pointing toward affected pathways and potential targets. frontiersin.org

To date, published research has not applied these specific methodologies to this compound. Its targets and mechanisms are inferred from its cytotoxic effects and by analogy to related compounds. dokumen.pubresearchgate.net The application of unbiased proteomic and genomic screens would be a crucial next step to move beyond these inferences, providing a detailed, validated map of its molecular interactions and confirming its primary mechanism of action.

Elucidation of Signaling Pathways Affected by this compound

While direct studies on the signaling pathways modulated by this compound are scarce, strong inferences can be drawn from its chemical structure, its classification as a cytotoxic agent, and the known activities of its close analogs.

The most compelling evidence comes from the activity of its isomer, isocochliodinol, which is a known inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. researchgate.net EGFR is a critical upstream activator of major signaling cascades that control cell growth, proliferation, and survival, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway . nih.gov Inhibition of EGFR kinase activity would lead to the downregulation of these pro-survival pathways, ultimately triggering cell cycle arrest and apoptosis. Given the structural similarity, it is highly probable that this compound also interacts with components of these fundamental cancer-related signaling pathways.

Furthermore, the bis-indolyl benzoquinone class of molecules has been associated with the induction of apoptosis and autophagy through the modulation of the PI3K/AKT/mTOR pathway. researchgate.net As a cytotoxic drug, this compound likely disrupts core cellular processes. therapyselect.de Cytostatics often function by interfering with DNA replication and cell division, processes governed by a network of signaling pathways including those controlled by cyclin-dependent kinases (CDKs) and topoisomerases. therapyselect.debartin.edu.tr Therefore, this compound may affect DNA damage response pathways and cell cycle checkpoints. The antiviral activity reported for isocochliodinol against HIV-1 protease also points to the potential for this compound to inhibit specific viral or cellular proteases, which are themselves key signaling molecules. researchgate.netnih.gov

Table 2: Potential Molecular Targets and Affected Signaling Pathways of this compound (Inferred)

Potential Molecular Target ClassPotentially Affected Signaling PathwayBasis of Hypothesis
Receptor Tyrosine Kinases (e.g., EGFR)PI3K/AKT/mTOR Pathway, MAPK/ERK PathwayActivity of isomer isocochliodinol researchgate.net
ProteasesViral Replication Pathways, Cellular signalingActivity of isomer isocochliodinol against HIV-1 Protease researchgate.net
DNA and associated enzymes (e.g., Topoisomerases)DNA Damage Response, Cell Cycle CheckpointsGeneral mechanism of cytotoxic compounds therapyselect.de; Properties of related quinones scite.ai

Ecological Roles and Environmental Interactions of Neocochliodinol

Role in Fungal-Host Plant/Marine Organism Interactions

Neocochliodinol is primarily isolated from fungi belonging to the genus Chaetomium, which are known to exist as endophytes within the tissues of terrestrial plants. uni-duesseldorf.deuliege.beuliege.be Endophytes often engage in a symbiotic relationship with their host plant, producing a wide array of secondary metabolites that can enhance the host's fitness. uni-duesseldorf.denih.govmdpi.com These bioactive compounds may offer protection against herbivores, insects, and pathogenic microbes. uliege.bemdpi.com The production of complex metabolites like this compound by endophytic Chaetomium is believed to be integral to this host-endophyte relationship, potentially contributing to the plant's defensive chemistry. uliege.be

For instance, Chaetomium species have been isolated from various medicinal plants, such as Salvia officinalis, where their secondary metabolites are of significant research interest. uliege.beuliege.be The presence of these fungi and their chemical products within the plant tissue supports the hypothesis that endophytes contribute to the host's ability to adapt to and withstand environmental stressors. uliege.be

Beyond terrestrial plants, this compound has also been identified in fungi from marine ecosystems. researchgate.net It has been isolated from the algicolous (living on or in algae) marine fungus Chaetomium sp., indicating its role extends to interactions within marine environments. researchgate.net While the precise function in this context is a subject of ongoing research, related quinone compounds are noted for their toxicity to marine organisms, suggesting a potential defensive role. researchgate.net

Producing OrganismIsolation Source/Habitat
Chaetomium amygdalisporumFungal Culture researchgate.netresearchgate.netscribd.com
Chaetomium sp. (endophyte)Stems of Salvia officinalis uliege.beuliege.be
Chaetomium sp. (marine)Algicolous fungus researchgate.net

Inter-Species Communication and Allelopathy

Allelopathy refers to the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Fungal secondary metabolites are key mediators in these interactions. nih.gov While direct studies on the allelopathic effects of purified this compound are not extensively documented, the activities of related compounds and the producing fungi provide strong indications of its role.

Endophyte-infected grasses are known to exhibit allelopathic properties, which can increase their competitiveness against other plants. uni-duesseldorf.de The production of quinones by fungi is often associated with such effects. researchgate.net For example, the related compound Cochliodinol, also from Chaetomium, is known to inhibit the growth of various other fungi. researchgate.net This suggests that this compound may function as an allelochemical, helping the producing fungus to secure its niche by inhibiting the growth of competing plants or microorganisms. This form of chemical interference is crucial for the success of invasive species and is a significant factor in structuring plant and microbial communities. nih.gov

Defensive or Competitive Roles in Microbial Communities

Microbial communities are characterized by intense competition for space and nutrients. plos.orgbiorxiv.org The production of antimicrobial and cytotoxic compounds is a primary strategy for gaining a competitive advantage. This compound possesses cytotoxic activity, which could serve a defensive or offensive purpose in its natural environment. scribd.comdokumen.pub

The genus Chaetomium is well-regarded for its antagonistic capabilities against other microbes. dokumen.pub The closely related compound, Cochliodinol, demonstrates this by inhibiting the growth of several species of microfungi and even bacteria like Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net This antimicrobial activity suggests that bis(3-indolyl)-benzoquinones, as a class, are important competitive tools for Chaetomium. By releasing these compounds, the fungus can suppress or eliminate competing microorganisms, thereby defending its resource base and its host organism from potential pathogens. nih.govmdpi.com This role is fundamental to the ecological success of Chaetomium in complex environments like soil and internal plant tissues. dokumen.pub

Environmental Fate and Biotransformation in Natural Systems

The environmental fate of a natural compound describes its persistence, transport, and transformation in ecosystems. Specific studies detailing the environmental half-life, soil mobility, or degradation pathways of this compound are limited. However, it is known to be a subject in biotransformation research, a process where microorganisms modify chemical compounds. scribd.comuni-freiburg.deresearchgate.net

Fungi, including species of Chaetomium, are recognized for their capacity to carry out biotransformation processes, which can lead to the degradation or alteration of complex organic molecules. scribd.comresearchgate.net The general behavior of complex organic molecules in the environment is influenced by factors such as soil composition, moisture content, and exposure to UV radiation from sunlight, which can lead to photodegradation. plos.orgnih.gov While detailed environmental fate data for this compound is not available, its status as a fungal metabolite suggests it is part of the natural biogeochemical cycles driven by microbial activity.

Application in Biocontrol Research (excluding direct application/efficacy data)

The search for environmentally benign alternatives to synthetic pesticides has placed a spotlight on biological control agents and their metabolites. mdpi.comresearchgate.net Fungi of the genus Chaetomium are extensively studied for their potential as biocontrol agents due to their strong antagonistic activity against a wide range of plant pathogens. mdpi.comdokumen.pub

The effectiveness of these fungi is largely attributed to the production of bioactive secondary metabolites. nih.gov Consequently, compounds like this compound are of significant interest in biocontrol research programs. uliege.beuliege.be These programs screen for novel natural products that could serve as templates for new crop protection agents. uliege.be The cytotoxic properties of this compound make it a candidate for investigation within research aimed at understanding the mechanisms of biological control and identifying new bioactive molecules. scribd.comdokumen.pub The study of such compounds contributes to a broader understanding of how natural chemical defenses can be harnessed for sustainable agriculture. uliege.benih.gov

Advanced Analytical Research Methodologies Applied to Neocochliodinol

Metabolomics and Fluxomics for Comprehensive Pathway Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. youtube.com It provides a direct functional readout of the physiological state of a biological system. youtube.com For a compound like neocochliodinol, which is a fungal secondary metabolite, metabolomics is a powerful tool for pathway elucidation and understanding its production.

Metabolomics in this compound Research: Integrative analysis of the transcriptome (the set of all RNA transcripts) and the metabolome can identify key metabolic pathways and the genes involved in their regulation. nih.gov In the context of fungi, LC-MS-based metabolomic studies can track the diversity and production of secondary metabolites, including compounds like this compound, over time. researchgate.net By analyzing the metabolic footprint of the producing organism, such as Chaetomium or Penicillium species, researchers can identify the metabolic shifts associated with this compound biosynthesis. researchgate.netresearchgate.net This approach helps to uncover the precursor molecules and the enzymatic steps that lead to the final complex structure of this compound.

Fluxomics for Pathway Dynamics: Fluxomics goes a step beyond metabolomics by measuring the rates of metabolic reactions within a biological system. nih.gov It provides a dynamic view of how an organism converts nutrients into energy and cellular components. nih.govbiorxiv.org By using isotopically labeled substrates (e.g., ¹³C-labeled glucose or amino acids), researchers can trace the flow of atoms through the metabolic network. This technique can precisely map the biosynthetic origin of the carbon backbone of this compound, confirming the precursor molecules and the sequence of their incorporation. Such studies are vital for metabolic engineering efforts aimed at increasing the yield of this natural product. nih.gov

The table below summarizes how these methodologies are applied in the study of natural product biosynthesis.

MethodologyApplication in this compound ResearchKey Insights Gained
Metabolomics Profiling of secondary metabolites in fungal cultures. researchgate.netIdentification of this compound and related compounds in complex extracts.
Comparative analysis of producing vs. non-producing strains.Correlation of gene clusters with the this compound biosynthetic pathway. nih.gov
Fluxomics ¹³C-labeling experiments to trace precursor incorporation. nih.govDetermination of the precise metabolic pathways contributing to this compound's structure. nih.gov
Quantifying metabolic flux distribution. nih.govIdentification of rate-limiting steps and optimization targets for enhanced production. nih.gov

High-Throughput Screening (HTS) in Discovery of Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity against specific targets. nuvisan.comevotec.com This automated process uses miniaturized assays to identify "hits"—compounds that modulate the activity of a biological target, such as an enzyme or a receptor. evotec.commdpi.com

For a natural product like this compound, HTS is instrumental in exploring its therapeutic potential across a wide range of diseases. The process involves several key stages:

Assay Development : A robust and sensitive biological assay is designed. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a specific cellular response. nih.gov

Library Screening : A large library of compounds, which could include natural product extracts or purified substances like this compound, is tested at a single concentration to identify initial hits. mdpi.com

Hit Confirmation and Dose-Response Analysis : The activity of initial hits is confirmed through re-testing. Subsequently, a dose-response curve is generated by testing the compound at multiple concentrations to determine its potency (e.g., IC₅₀ or EC₅₀ value). evotec.com

Secondary and Orthogonal Screening : Confirmed hits are tested in different, often more physiologically relevant, assays to validate their mechanism of action and rule out false positives. evotec.com

Quantitative HTS (qHTS) is an advanced approach that generates concentration-response curves for all compounds in a library during the primary screen, providing a richer dataset that can immediately reveal structure-activity relationships and reduce the rate of false negatives. nih.gov

HTS ParameterDescriptionRelevance to this compound
Assay Types Biochemical (e.g., enzyme kinetics), Cell-based (e.g., cytotoxicity, reporter gene). nih.govCan be used to test this compound's effect on cancer cell lines or specific enzymes. researchgate.net
Throughput Number of compounds tested per day (can exceed 100,000 with ultra-HTS). mdpi.comAllows for broad screening of this compound against numerous biological targets simultaneously.
Data Analysis Automated data processing to identify statistically significant "hits". nuvisan.comEfficiently pinpoints specific biological activities from large-scale screening data.
Hit Criteria Pre-defined threshold of activity (e.g., >50% inhibition) to select compounds for follow-up.Establishes a clear cutoff for identifying this compound as a potential lead for a specific target.

Advanced Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Detection and Quantification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. wikipedia.org They are indispensable for the analysis of complex mixtures, such as extracts from fungal cultures that produce this compound.

LC-MS/MS: This is the technique of choice for analyzing non-volatile and thermally sensitive compounds like this compound. mdpi.combioxpedia.com

Process : A liquid chromatograph first separates the components of a mixture. As each component elutes from the chromatography column, it enters the mass spectrometer, where it is ionized. Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific mass-to-charge ratio (the parent ion), fragmenting it, and then analyzing the resulting fragment ions (daughter ions). creative-proteomics.com

Application : This method provides high sensitivity and selectivity, allowing for the confident identification and quantification of this compound even at very low concentrations within a complex biological matrix. researchgate.netnih.gov The fragmentation pattern is like a chemical fingerprint, providing structural information that confirms the compound's identity.

GC-MS: This technique is suited for volatile and thermally stable compounds. While this compound itself may not be ideal for GC-MS without derivatization, the technique is valuable for analyzing precursor molecules or other volatile metabolites in the producing organism. notulaebotanicae.roinnovatechlabs.com

Process : The gas chromatograph separates volatile compounds in a gaseous mobile phase. The separated compounds then enter the mass spectrometer for detection and identification. youtube.com

TechniquePrincipleApplication to this compound AnalysisAdvantages
LC-MS/MS Separates non-volatile compounds in liquid phase, followed by tandem mass analysis. creative-proteomics.comDetection and quantification of this compound in fungal extracts; metabolite identification. researchgate.netmdpi.comHigh sensitivity and selectivity; suitable for non-volatile and thermally labile molecules. bioxpedia.com
GC-MS Separates volatile compounds in gas phase, followed by mass analysis. youtube.comAnalysis of volatile precursors or related metabolites in the producing organism.Excellent for separating and identifying volatile compounds. thermofisher.com

Protein Crystallography and Cryo-Electron Microscopy for Enzyme-Ligand Complex Studies

To understand how a molecule like this compound exerts its biological effect, it is essential to visualize its interaction with its protein target at an atomic level. Protein X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose.

Protein X-ray Crystallography: This technique has been a cornerstone of structural biology and structure-based drug design. creative-biostructure.com

Process : It requires the target protein to be purified and crystallized, both alone (apo form) and in complex with the ligand (this compound). nih.gov This can be achieved through co-crystallization or by soaking the pre-formed protein crystals in a solution containing the ligand. nih.gov The crystal is then exposed to a high-intensity X-ray beam, producing a diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map, revealing the atomic structure of the protein and the precise binding mode of the ligand. creative-biostructure.comnih.gov

Application : A high-resolution crystal structure of a this compound-enzyme complex would reveal the specific amino acid residues involved in binding, the conformational changes in the protein upon binding, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine binding affinity and specificity. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique, particularly for large protein complexes or proteins that are difficult to crystallize, such as membrane proteins. nih.govmdpi.com

Process : A solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope then images hundreds of thousands of individual particles from different angles. These 2D images are computationally combined to reconstruct a 3D structure. nih.gov

Application : Cryo-EM can determine the structures of this compound bound to large, dynamic molecular machines. elifesciences.orgnih.gov Recent advances have pushed the resolution of cryo-EM to near-atomic levels, enabling the detailed visualization of ligand binding sites. mdpi.comacspubs.org

TechniqueResolutionRequirementsKey Information Provided for this compound
X-ray Crystallography Typically 1-3 Å (atomic resolution). mdpi.comHigh-quality, well-diffracting crystals; µg to mg of pure protein. nih.govPrecise atomic coordinates of the ligand-protein complex; detailed interaction map. nih.gov
Cryo-Electron Microscopy Near-atomic to lower resolution, rapidly improving. acspubs.orgNo crystallization needed; smaller amounts of protein can be used.Structure of large or flexible complexes with this compound; can capture different conformational states. nih.gov

In Silico Modeling and Molecular Dynamics Simulations for Drug Design and Mechanism Prediction

In silico (computational) methods are critical for accelerating drug discovery and providing insights into molecular mechanisms that are difficult to study experimentally. in-silico-biosciences.compremier-research.comnih.gov

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking can be used to screen virtual libraries of proteins to identify potential biological targets. It can also predict the binding pose of this compound within a known target's active site, providing a structural hypothesis for its mechanism of action.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, capturing the motion of atoms and molecules over time. nih.govmdpi.com

Process : Starting from a static structure (from crystallography, cryo-EM, or a docking model), an MD simulation calculates the trajectories of atoms by solving Newton's equations of motion. mdpi.com This allows researchers to observe how the protein and ligand behave in a simulated physiological environment. youtube.comfrontiersin.org

Application : MD simulations can be used to:

Assess the stability of a predicted this compound-protein binding pose. youtube.com

Reveal conformational changes in the protein induced by ligand binding.

Estimate the free energy of binding, which correlates with binding affinity.

Identify "hotspots" or key residues critical for the interaction, guiding the design of more potent analogs. nih.govimec-int.com

These computational approaches are powerful tools for generating testable hypotheses, prioritizing experiments, and guiding the rational design of new therapeutic agents based on the this compound scaffold. mdpi.com

Computational MethodPurposeApplication for this compoundData Output
Molecular Docking Predict ligand binding poses and screen for potential targets.Identify potential protein targets and predict the binding mode of this compound.Ranked list of binding poses; binding score/energy.
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-protein complex. nih.govAssess binding stability; observe conformational changes; calculate binding free energy. mdpi.comAtomic trajectories over time; interaction energies; structural fluctuations.

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Gaps in Biosynthetic Pathways

The biosynthesis of Neocochliodinol, a dimeric indole (B1671886) alkaloid, is an area ripe for investigation. While it is known to be produced by fungi of the Chaetomium genus, the precise enzymatic steps leading to its formation are not fully characterized. dokumen.pub Future research should focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) responsible for its production.

Key research objectives include:

Identification of the Full BGC: Genome sequencing of producing organisms, such as Chaetomium amygdalisporum, and subsequent bioinformatic analysis can identify the putative BGC. scribd.com

Functional Characterization of Enzymes: Gene knockout and heterologous expression studies are required to determine the function of each enzyme in the pathway. This includes identifying the initial indole-providing enzymes, the key prenyltransferases that attach isoprenoid groups, and the oxidative enzymes responsible for forming the quinone core and facilitating the dimerization.

Understanding Dimerization and Substitution: The formation of the bis-indolyl structure and the specific placement of prenyl groups on this compound compared to its isomer, Isocochliodinol (B1199399), suggests a highly controlled enzymatic process that warrants detailed investigation. dokumen.pub Unraveling this mechanism is crucial for understanding how structural diversity is generated.

Discovery of Novel Biological Targets and Therapeutic Potential (excluding clinical outcomes)

Preliminary studies have indicated that this compound exhibits cytotoxic activity. scribd.com However, the specific molecular targets and the full spectrum of its biological effects are largely unknown. A critical future direction is to move beyond general activity screening to pinpoint the precise mechanisms of action.

Future research should aim to:

Identify Molecular Targets: Unbiased screening approaches, such as chemical proteomics, can identify the proteins that this compound directly binds to within a cell. Additionally, screening against panels of key enzymes, like protein kinases, proteases, or histone methyltransferases, could reveal specific inhibitory activities. scribd.com

Explore a Broader Range of Activities: Given that many fungal metabolites possess diverse bioactivities, this compound should be tested in a wider array of assays. nih.gov Its structural similarity to other indole alkaloids suggests potential antiviral, antibacterial, or immunomodulatory properties that remain to be explored. scribd.comnih.gov

Elucidate Structure-Activity Relationships (SAR): By comparing the activity of this compound with its isomers (like Isocochliodinol) and other related natural products, researchers can begin to understand which parts of the molecule are essential for its biological effects. scribd.com This knowledge is foundational for any future efforts to develop the molecule for therapeutic research.

Table 1: Proposed Research for Identifying Biological Targets of this compound

Research ApproachObjectivePotential Outcomes
Chemical Proteomics Identify direct protein binding partners in a cellular context.Unbiased discovery of molecular targets and pathways affected by this compound.
Enzyme Panel Screening Determine inhibitory activity against key enzyme families (e.g., kinases, proteases).Identification of specific enzymatic targets, providing mechanistic insights.
Antiviral Assays Evaluate efficacy against a broad range of viruses.Discovery of novel antiviral potential for the compound scaffold. nih.gov
SAR Studies Compare the activity of this compound with its analogues.Understanding of the chemical features crucial for biological function. scribd.com

Development of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study biological systems. nih.gov Given its defined structure and bioactivity, this compound is an excellent candidate for development into a chemical probe to investigate cellular processes. This involves modifying the core structure to allow for visualization or affinity purification of its cellular targets. frontiersin.org

The development process would include:

Synthesis of Functionalized Derivatives: Chemical synthesis would be employed to create versions of this compound that incorporate reporter tags. frontiersin.org This could include fluorescent dyes for microscopic imaging or affinity tags like biotin (B1667282) for pull-down experiments.

Target Identification and Validation: The functionalized probes would be used in living cells to identify their binding partners. universiteitleiden.nl For example, a biotin-tagged this compound could be used to isolate its target proteins, which can then be identified by mass spectrometry.

Mechanism of Action Studies: Once targets are validated, the probe can be used to study the downstream consequences of target engagement in real-time, providing a powerful tool to dissect complex biological pathways without the need for genetic manipulation. nih.gov

Synthetic Biology Approaches for Enhanced Production and Diversification

The natural production of this compound in Chaetomium species is likely to be low, limiting the supply for extensive research. Synthetic biology offers powerful solutions to overcome this bottleneck and to generate novel derivatives. bio.org

Future avenues in this area include:

Heterologous Expression: Once the biosynthetic gene cluster is identified, it can be transferred and expressed in a more robust and easily culturable host organism, such as Saccharomyces cerevisiae (yeast) or certain bacteria. wikipedia.org This can lead to significantly higher yields and a more reliable production platform. hudsonlabautomation.com

Metabolic Engineering: The host organism's metabolism can be engineered to increase the supply of precursors for this compound biosynthesis, such as tryptophan and dimethylallyl pyrophosphate, further boosting production. wur.nl

Generation of Novel Analogues: Synthetic biology allows for the modification of the biosynthetic pathway to create new molecules. gao.gov By swapping, modifying, or deleting genes within the cluster, it may be possible to produce novel derivatives of this compound with altered properties, such as improved potency or different biological targets.

Exploration of New Ecological Sources and Functions

This compound has been isolated from specific species of Chaetomium, including C. amygdalisporum and C. murorum. dokumen.pubresearchgate.net However, the full extent of its distribution in nature is unknown. Furthermore, its ecological role for the producing fungus has not been investigated.

Future research should focus on:

Screening of Related Fungal Species: A systematic screening of other species within the Chaetomium genus and related fungal taxa could reveal new producers of this compound or novel, structurally related compounds. ulg.beuliege.be

Exploring Diverse Environments: Fungi from unique or underexplored environments (e.g., marine sediments, extreme habitats, endophytic relationships with rare plants) should be investigated as potential sources. dokumen.pub

Investigating Ecological Roles: Research is needed to determine why Chaetomium produces this compound. Studies could investigate its role in chemical defense against competing microbes, its function in signaling, or its contribution to the fungus's ability to colonize specific substrates. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of how this compound affects a biological system, an integrated multi-omics approach is essential. nih.gov This involves simultaneously analyzing the global changes in different types of biomolecules within a cell or organism after treatment with the compound. nih.gov

A systems-level investigation would involve:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression to see which genes are turned on or off in response to this compound.

Proteomics: Measuring changes in the abundance and post-translational modifications of proteins to understand the functional output of gene expression changes. rsc.org

Metabolomics: Profiling the changes in small-molecule metabolites to see how cellular metabolism is rewired.

Data Integration: The true power of this approach lies in integrating these different data layers. mixomics.org By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the cellular pathways perturbed by this compound, revealing its mechanism of action on a systems-wide scale and potentially uncovering unexpected biological functions. frontlinegenomics.com

Q & A

Q. How is Neocochliodinol structurally characterized, and what analytical techniques are critical for confirming its purity and identity?

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) of fungal cultures (e.g., Chaetomium spp.), followed by chromatographic purification. Flash column chromatography with silica gel and gradient elution (hexane:ethyl acetate) is standard. Final purification uses preparative HPLC with reversed-phase columns. Critical steps include monitoring fractions via Thin-Layer Chromatography (TLC) and bioactivity-guided fractionation to prioritize cytotoxic fractions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10-fold) may arise from differences in assay conditions, cell lines, or compound stability. To address this:

  • Comparative Meta-Analysis : Normalize data using standardized controls (e.g., doxorubicin as a positive control in cytotoxicity assays).
  • Replicate Key Studies : Validate findings in multiple cell lines (e.g., HCT-116 vs. HeLa) under identical conditions (pH, serum concentration).
  • Stability Testing : Assess compound degradation in culture media via LC-MS over 24–72 hours .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in cancer cells?

A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
  • Proteomics : SILAC labeling to quantify protein expression changes (e.g., caspase-3 activation).
  • Metabolomics : LC-MS/MS to track metabolic shifts (e.g., ATP depletion). Pair these with functional assays (e.g., siRNA knockdown of target genes) to confirm causality .

Q. How should researchers design dose-response studies to minimize off-target effects in this compound bioassays?

  • Range-Finding Experiments : Start with broad concentrations (0.1–100 µM) and narrow based on initial IC₅₀.
  • Time-Course Analysis : Evaluate effects at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity.
  • Counter-Screens : Use unrelated cell types (e.g., non-cancerous HEK293) to identify selective cytotoxicity .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing this compound analogs?

  • Automated Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress.
  • Crystallography : Confirm stereochemistry of synthetic analogs via X-ray diffraction.
  • Batch Consistency Testing : Compare NMR spectra and HPLC profiles across synthetic batches .

Q. How can computational methods enhance this compound research?

  • Molecular Docking : Predict binding affinities to targets like topoisomerase II using AutoDock Vina.
  • QSAR Modeling : Correlate structural features (e.g., hydroxyl group positions) with bioactivity.
  • MD Simulations : Assess stability of this compound-protein complexes over 100-ns trajectories .

Data Interpretation and Reporting

Q. What are the best practices for reporting conflicting data in publications?

  • Transparent Disclosure : Clearly note assay conditions (e.g., serum concentration, passage number) in methods.
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify variability.
  • Supplemental Data : Provide raw datasets (e.g., NMR spectra, dose-response curves) as supplementary files .

Retrosynthesis Analysis

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Neocochliodinol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.